molecular formula C20H13N3O4 B2466158 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 477499-02-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B2466158
CAS RN: 477499-02-8
M. Wt: 359.341
InChI Key: ZQAYTDKVUYPCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology .

Scientific Research Applications

Synthetic Strategies of Benzoxazoles

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Antibacterial Activity

Some substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides have shown in vitro antibacterial activity .

Anticancer Activity

Certain benzoxazole derivatives have shown anticancer activity. For instance, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .

QSAR Modeling

QSAR methodology has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Anti-Inflammatory Agents

2-substituted benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .

Synthesis of Imidazoles

A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .

Molecular Docking Studies

Molecular docking studies have been carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .

Synthesis of Benzimidazo[2,1-b]thiazoles

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYTDKVUYPCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

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